

Spectroscopic Profiling of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-2,3-difluorobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Amino-2,3-difluorobenzoic acid**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **6-Amino-2,3-difluorobenzoic acid**. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ^1H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) |
|------------------|--|--------------------------|---|
| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | $J_{H-F} \approx 8-10$, $J_{H-H} \approx 8-9$ |
| H-5 | 6.6 - 7.0 | Doublet of doublets (dd) | $J_{H-F} \approx 10-12$, $J_{H-H} \approx 8-9$ |
| -NH ₂ | 4.5 - 6.0 | Broad singlet (s) | - |
| -COOH | 10.0 - 13.0 | Broad singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------------------------|---|
| C-1 (-COOH) | 165 - 175 |
| C-2 (-CF) | 145 - 155 (d, $J_{C-F} \approx 240-260$ Hz) |
| C-3 (-CF) | 140 - 150 (d, $J_{C-F} \approx 240-260$ Hz) |
| C-4 | 115 - 125 |
| C-5 | 110 - 120 |
| C-6 (-CNH ₂) | 135 - 145 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-------------------------------|--|--------------------|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-N stretch (Amine) | 1250 - 1350 | Medium |
| C-F stretch | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |
|-----------------------------------|---------------|------------------------|
| [M] ⁺ | 173.03 | Molecular Ion |
| [M-H ₂ O] ⁺ | 155.02 | Loss of water |
| [M-COOH] ⁺ | 128.04 | Loss of carboxyl group |
| [M-CO ₂] ⁺ | 129.04 | Loss of carbon dioxide |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **6-Amino-2,3-difluorobenzoic acid**.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical to avoid overlapping signals with the analyte.[2]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher for better resolution.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: 0 to 200 ppm.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - This is often the simplest method for solid samples.[\[4\]](#)
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **6-Amino-2,3-difluorobenzoic acid** directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[4\]](#)
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[4\]](#)
 - The mixture should be a fine, homogeneous powder.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[\[4\]](#)

- Instrument Parameters (FT-IR):
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected and subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of amine, carboxylic acid, and aromatic C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

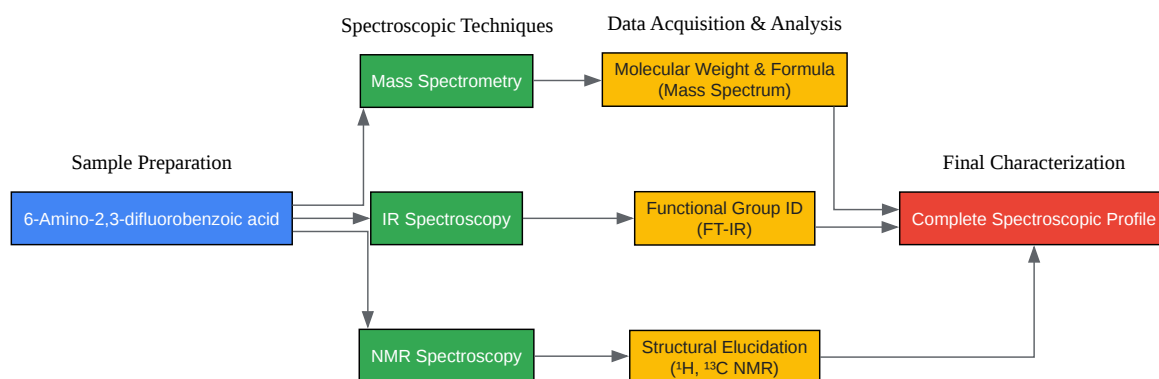
Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[5]
 - The solution should be clear and free of particulates. Filtration may be necessary.[5]
- Ionization Method:
 - Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.[6]
 - Electron impact (EI) can also be used, which typically results in more extensive fragmentation.[7]

- Instrument Parameters:
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: m/z 50 - 500.
 - Ion Mode: Positive or negative ion mode can be used. Positive mode is common for observing the protonated molecule $[M+H]^+$.
 - Collision Energy (for MS/MS): If fragmentation analysis is desired, a collision energy will be applied to induce fragmentation of the parent ion.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. Common losses for this molecule would include water, the carboxyl group, and carbon dioxide.[\[8\]](#)[\[9\]](#)

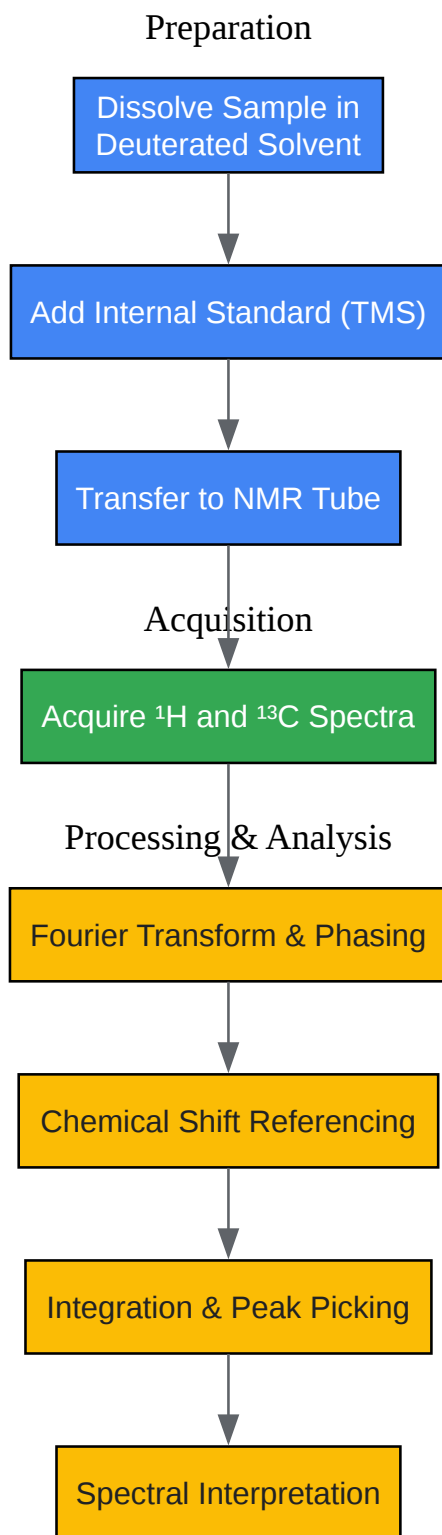
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.



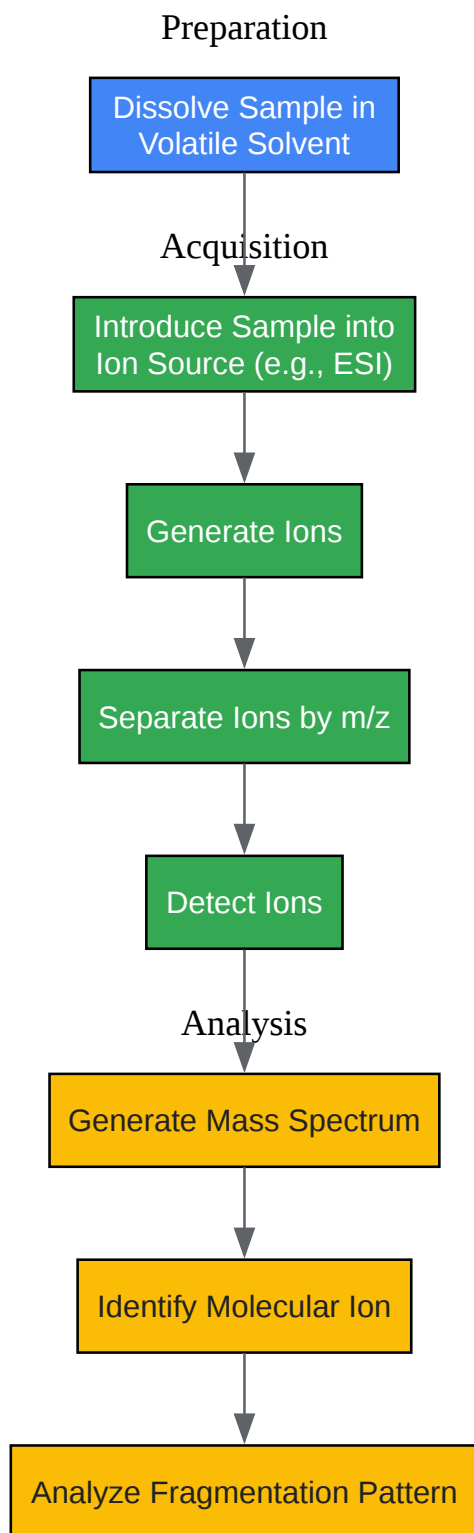
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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Detailed workflow for an NMR spectroscopy experiment.



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Caption: Detailed workflow for a mass spectrometry experiment.

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